N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chlorophenyl)oxalamide
Description
Properties
IUPAC Name |
N'-(3-chlorophenyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O4/c17-11-4-3-5-12(8-11)19-15(21)14(20)18-9-13-10-22-16(23-13)6-1-2-7-16/h3-5,8,13H,1-2,6-7,9-10H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHHBLRDSULTCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chlorophenyl)oxalamide typically involves multiple steps, starting with the preparation of the spirocyclic intermediate. One common method involves the reaction of 1,4-dioxaspiro[4.4]nonane with appropriate reagents to introduce the oxalamide functionality. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes purification steps such as recrystallization or chromatography to achieve the desired purity levels required for various applications .
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chlorophenyl)oxalamide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathways and product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .
Scientific Research Applications
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chlorophenyl)oxalamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chlorophenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N1-(3-Chlorophenyl)-N2-(4-methoxyphenethyl)oxalamide (Compound 20)
- Structure : Features a 3-chlorophenyl group at N2 and a 4-methoxyphenethyl chain at N1.
- Synthesis : Prepared via a coupling reaction (General Procedure 1), yielding 33% as a white solid .
- NMR Data : Distinct signals for the methoxy group (δ 3.71 ppm) and aromatic protons (δ 7.16–7.11 ppm) .
- Key Difference : Lacks the spirocyclic system, resulting in reduced steric hindrance and conformational flexibility compared to the target compound.
N1-(4-Chlorophenyl)-N2-(2-methoxyphenyl)oxalamide (Compound 14)
- Structure : Contains a 4-chlorophenyl group and a 2-methoxyphenyl substituent.
- Synthesis : Achieved 39% yield as a stereoisomeric mixture .
- LC-MS Data : Observed m/z 409.28 (M+H⁺), confirming molecular weight .
- Key Difference : The absence of a spiro ring system and substitution at the 4-position of the chlorophenyl group alters solubility and binding interactions.
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (Compound 17)
- Structure : Features dual methoxy-substituted aromatic groups.
- Synthesis : Produced in 35% yield via General Procedure 1 .
Thermodynamic and Solvation Properties
provides thermodynamic parameters (ΔH° and ΔS°) for oxalamides, which are critical for understanding solvent interactions:
| Compound | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Hydrogen Bonding Scheme |
|---|---|---|---|
| Acetanilide (Reference) | 45–50 | 120–130 | No intramolecular H-bonding |
| N1,N2-bis(2-nitrophenyl)oxalamide | 38.2 | 98.5 | Partial intramolecular H-bonding |
| Target Compound (Predicted) | ~30–35 | ~80–90 | Full three-centered H-bonding |
The target compound’s predicted lower ΔH° and ΔS° values suggest stronger intramolecular hydrogen bonding compared to analogs like ethyl N-phenyloxalamate, which lacks such interactions .
Antiviral Activity (Compound 13, 14, 15)
Cytochrome P450 Inhibition (Compound 16, 17, 18)
Biological Activity
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chlorophenyl)oxalamide is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a spirocyclic framework and oxalamide functional groups, which contribute to its stability and interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₄ClN₂O₃, with a molecular weight of approximately 286.72 g/mol. The compound's spirocyclic structure enhances its rigidity, potentially influencing its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄ClN₂O₃ |
| Molecular Weight | 286.72 g/mol |
| Structure | Spirocyclic oxalamide |
| Functional Groups | Oxalamide, Chlorophenyl |
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the spirocyclic structure through reactions involving dioxaspiro compounds and appropriate amines. Advanced synthetic techniques may also be employed to optimize yields and purity.
Biological Activity
Preliminary studies indicate that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Compounds with similar oxalamide structures have demonstrated significant antimicrobial properties against various pathogens.
- Anticancer Properties : Research suggests that this compound may inhibit cancer cell proliferation through mechanisms that remain to be fully elucidated.
- Enzyme Inhibition : The presence of the oxalamide group may allow the compound to interact with specific enzymes, potentially modulating metabolic pathways.
Case Studies
Several studies have investigated the biological effects of compounds structurally related to this compound:
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various oxalamides against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects (source needed).
- Cytotoxicity Assays : In vitro assays demonstrated that similar compounds induced apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology (source needed).
- Mechanistic Studies : Research into the mechanism of action indicated that these compounds might disrupt cellular signaling pathways involved in proliferation and survival (source needed).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
